
Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol
概要
説明
This compound belongs to the class of organic compounds known as benzanilides . It is characterized by the presence of a fluorine atom and a pyridine in its structure . The presence of these groups bestows many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of this compound is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of this compound is C13H10F3NO . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving this compound are generally characterized by the presence of a fluorine atom and a pyridine in their structure . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a pyridine in the structure of this compound bestows many of the distinctive physical–chemical properties observed in this class of compounds . The physicochemical parameters of this compound are significantly affected by the presence of these groups .科学的研究の応用
Catalytic Enantioselective Alkynylation
Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol derivatives, such as diarylprolinol ligands, have been used in catalytic enantioselective alkynylation. This process involves the addition of terminal alkynes to cyclic imines, leading to chiral propargylic sulfamidates with high yields and enantioselectivities. Such methods are important in the production of chiral compounds which have applications in pharmaceuticals and agrochemicals (Munck et al., 2017).
Biocatalytic Production of Chiral Alcohols
The compound has been utilized in the biocatalytic production of enantiomerically pure alcohols, particularly in the synthesis of (S)-phenyl(pyridin-2-yl)methanol. This synthesis used bacterial strains like Lactobacillus paracasei BD101, demonstrating high enantiomeric excess and yield. Such chiral alcohols are valuable in the synthesis of pharmaceuticals and fine chemicals (Şahin et al., 2019).
Surface Enhanced Raman Scattering (SERS) Studies
Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol derivatives have been studied using SERS to probe the interface between various electrode surfaces and pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers. These studies are crucial for understanding the molecular interactions and adsorption modes on different metal surfaces, which have implications in electrochemistry and sensor technology (Pięta et al., 2015).
Spectroelectrochemical Investigations
Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol derivatives have been part of studies in spectroelectrochemical investigations. These compounds, when incorporated into metal-organic frameworks (MOFs), showed unique electronic delocalization properties. Such research is valuable in the development of advanced materials for electronics and catalysis (Hua et al., 2016).
Antimicrobial Activity
Certain pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol derivatives have been synthesized and tested for antimicrobial activity. They have shown efficacy comparable to standard drugs, indicating potential applications in the development of new antimicrobial agents (Kumar et al., 2012).
作用機序
Safety and Hazards
将来の方向性
The development of compounds with unique biological properties is an important component of medicinal chemistry and chemical biology . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . It is expected that many novel applications of this compound will be discovered in the future .
特性
IUPAC Name |
pyridin-2-yl-[4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)10-6-4-9(5-7-10)12(18)11-3-1-2-8-17-11/h1-8,12,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUPPUTUYZVGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]-](/img/structure/B3223645.png)
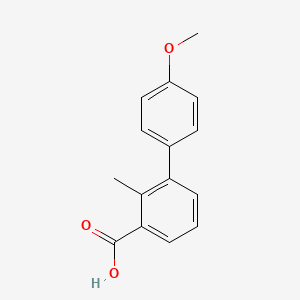

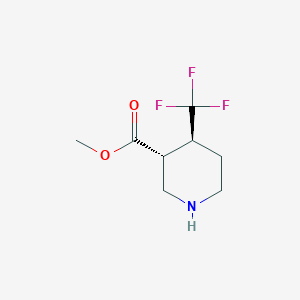
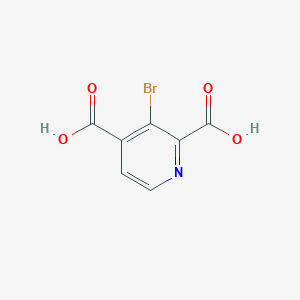

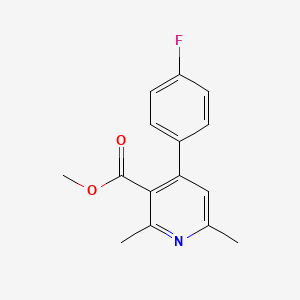
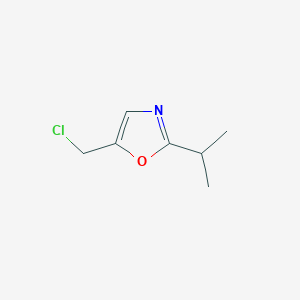
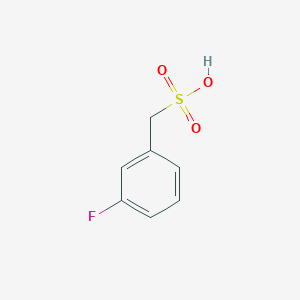
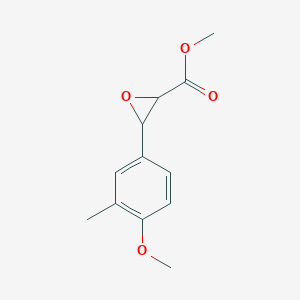

![4-Methoxy-3-(((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B3223718.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3223736.png)
![1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3223745.png)